methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride
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Overview
Description
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride is a chemical compound with the molecular formula C10H11F2NO2·HCl It is known for its unique structure, which includes a benzoate ester linked to a difluoroethylamine group
Preparation Methods
The synthesis of methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-bromobenzoate and 2-amino-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., LiAlH4). Reaction conditions often involve controlled temperatures and solvents such as dichloromethane (DCM) or ethanol.
Scientific Research Applications
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride involves its interaction with specific molecular targets. The difluoroethylamine group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride can be compared with similar compounds such as:
Methyl 3-(2-aminoethyl)benzoate: Lacks the difluoro substitution, which may result in different chemical and biological properties.
Methyl 3-(2-amino-1,1-dichloroethyl)benzoate:
Methyl 3-(2-amino-1,1-difluoroethyl)benzoate: The hydrochloride salt form may exhibit different solubility and stability characteristics compared to the free base form.
Properties
IUPAC Name |
methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)7-3-2-4-8(5-7)10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBEKNCCLPJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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